molecular formula C13H16Cl2N2O B2740347 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone CAS No. 77367-95-4

1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone

Cat. No. B2740347
CAS RN: 77367-95-4
M. Wt: 287.18
InChI Key: RWMOOKHKAKFYGK-UHFFFAOYSA-N
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Description

The compound 4-(4-Benzylpiperazin-1-yl)aniline is similar to the one you’re asking about. It’s a chemical with the CAS Number: 16154-69-1 and has a molecular weight of 267.37 . Another related compound is 2-amino-1-(4-benzylpiperazin-1-yl)ethan-1-one dihydrochloride , which has a molecular weight of 306.23 .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The synthesis of these compounds involved reductive amination, a common reaction in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-amino-1-(4-benzylpiperazin-1-yl)ethan-1-one dihydrochloride is a powder stored at room temperature .

Scientific Research Applications

Safety and Hazards

The safety and hazards of these compounds can also vary. For instance, 2-(4-BENZYLPIPERAZIN-1-YL)BENZALDEHYDE is harmful by inhalation, in contact with skin, and if swallowed. It’s also irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2-dichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-12(15)13(18)17-8-6-16(7-9-17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMOOKHKAKFYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone

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